5'-O-DMT-PAC-dA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

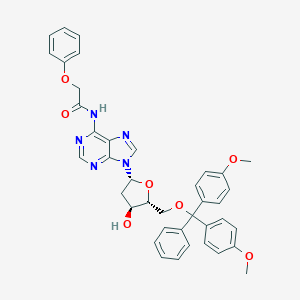

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUQANHKJNEFT-VUHKNJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5'-O-DMT-PAC-dA in Modern Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and synthetic genomics, the precise chemical synthesis of oligonucleotides is paramount. These custom-synthesized DNA and RNA fragments are indispensable tools for a vast array of applications, from diagnostics and therapeutics to fundamental research. At the heart of this capability lies the phosphoramidite (B1245037) method of solid-phase synthesis, a process reliant on specialized building blocks. Among these, 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , commonly abbreviated as 5'-O-DMT-PAC-dA , stands out as a crucial reagent for the synthesis of high-quality, modified oligonucleotides.

This technical guide provides an in-depth exploration of the function and application of this compound, offering a comprehensive resource for researchers and professionals in the field.

Core Function: A Protected Building Block for DNA Synthesis

This compound is a chemically modified version of deoxyadenosine, one of the four fundamental bases of DNA. Each modification serves a specific and critical purpose during the automated, cyclical process of oligonucleotide synthesis.[1][2][3] In essence, it is a protected nucleoside phosphoramidite, designed for sequential addition to a growing oligonucleotide chain attached to a solid support.[1][2]

The molecule's structure can be broken down into three key protective groups, each essential for the controlled, stepwise synthesis of an oligonucleotide with a defined sequence:

-

5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar.[3][4] Its primary function is to prevent unwanted polymerization during the coupling step.[3] The DMT group is removed at the beginning of each synthesis cycle to allow the addition of the next phosphoramidite building block.[3] The release of the DMT cation, which is brightly colored, also serves as a real-time indicator of coupling efficiency.[3]

-

N6-Phenoxyacetyl (PAC) group: This group protects the exocyclic amino group of the adenine (B156593) base.[5] This protection is necessary to prevent side reactions during the synthesis cycle.[1] The key advantage of the PAC group over more traditional protecting groups, like benzoyl (Bz), is its lability under milder basic conditions.[5][6] This "ultramild" deprotection capability is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes, quenchers, or other base-labile labels, which would be degraded by harsh deprotection conditions.[5][7][8]

-

3'-Cyanoethyl phosphoramidite group: This is the reactive moiety that enables the formation of the phosphite (B83602) triester linkage between the incoming monomer and the 5'-hydroxyl group of the growing oligonucleotide chain.[1] The diisopropylamino group is displaced during the coupling reaction, which is activated by a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[3] The cyanoethyl group, in turn, protects the phosphorus and is removed during the final deprotection step.[1]

The Synthesis Workflow: A Step-by-Step Process

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite synthesis cycle, which is typically performed on an automated DNA synthesizer.[1] The process is a series of repeated cycles, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.[1][3]

Experimental Protocols

Reagent Preparation

To prepare a 0.1 M solution of this compound phosphoramidite, add the appropriate volume of anhydrous acetonitrile (B52724) to the vial.[9] Acetonitrile should be dried over activated 3 Å molecular sieves for a minimum of 24 hours prior to use.[9]

| Phosphoramidite Quantity (grams) | Volume of Anhydrous Acetonitrile to Add (mL) for 0.1M |

| 0.50 | 5.6 |

| 1.00 | 11.3 |

| 2.00 | 22.6 |

| 5.00 | 56.5 |

| Data adapted from Thermo Fisher Scientific recommendations.[9] |

Automated Oligonucleotide Synthesis

The synthesis is performed on a commercial automated DNA synthesizer. The standard protocol recommended by the synthesizer manufacturer is generally followed for the coupling step.[5] However, when using the full set of ultramild phosphoramidites (including Pac-dA, iPr-Pac-dG, and Ac-dC), it is recommended to use a capping solution containing phenoxyacetic anhydride (B1165640) (Pac2O) instead of acetic anhydride to prevent exchange of the protecting groups on the nucleobases.[5][10]

Synthesis Cycle Steps:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[3][10]

-

Coupling: The this compound phosphoramidite solution (0.1 M in acetonitrile) is activated with 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) and delivered to the synthesis column to react with the free 5'-hydroxyl group.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations. An ultramild capping mix is recommended.[5]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water.[6][10]

-

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

The final step involves cleaving the synthesized oligonucleotide from the solid support and removing all remaining protecting groups from the bases and the phosphate backbone. The key advantage of using PAC-dA is the ability to use milder deprotection conditions, which is essential for labile modifications.[5][8]

The choice of deprotection method depends on the sensitivity of the oligonucleotide and any incorporated labels.

| Deprotection Method | Reagent | Temperature | Duration | Suitability |

| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for very sensitive dyes and labels. Requires use of UltraMild Cap Mix A.[5][7] |

| Ultra-Mild | 30% Ammonium Hydroxide | Room Temperature | 2 hours | Also suitable for sensitive molecules.[5][7] |

| Mild | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | For oligonucleotides with dyes or labels unstable to heat.[8][9] |

| Rapid | Concentrated Ammonium Hydroxide | 60°C | 20-60 minutes | Minimizes exposure to ammonia, suitable for high-throughput synthesis.[8][9] |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 16 hours | Used for standard oligonucleotides without sensitive modifications.[9] |

General Deprotection Protocol (Ultra-Mild):

-

Transfer the solid support containing the synthesized oligonucleotide to a clean vial.

-

Add the 0.05M Potassium Carbonate in Methanol solution to the vial, ensuring the support is fully submerged.

-

Seal the vial and allow it to stand at room temperature for 4 hours.[5][7]

-

After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

The crude oligonucleotide is then ready for purification, typically by High-Performance Liquid Chromatography (HPLC).

Logical Relationships in Phosphoramidite Structure

The structure of this compound is a clear illustration of the chemical strategies employed for controlled DNA synthesis. The relationship between the protecting groups and the core nucleoside is hierarchical and functional.

Conclusion

This compound is a sophisticated and essential reagent in modern molecular biology, particularly for the synthesis of modified oligonucleotides. Its phenoxyacetyl protecting group allows for significantly milder deprotection conditions compared to traditional phosphoramidites, thereby preserving the integrity of sensitive labels and modifications. This feature expands the repertoire of complex and functional nucleic acid molecules that can be synthesized for advanced applications in diagnostics, therapeutics, and nanotechnology. A thorough understanding of its properties and the associated protocols is crucial for any researcher aiming to produce high-quality, custom oligonucleotides for demanding applications.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5'-O-DMT-PAC-dA: Structure, Properties, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-DMT-N6-PAC-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical building block in the chemical synthesis of DNA. This document details its chemical structure, physicochemical properties, and its application in solid-phase oligonucleotide synthesis. Detailed experimental protocols and workflow diagrams are provided to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a modified 2'-deoxyadenosine (B1664071) nucleoside designed for efficient and high-fidelity DNA synthesis. Its structure incorporates three key chemical moieties: a 5'-O-Dimethoxytrityl (DMT) group, an N6-Phenoxyacetyl (PAC) group, and the core 2'-deoxyadenosine nucleoside. The DMT group is an acid-labile protecting group for the 5'-hydroxyl function, essential for the stepwise, 3'-to-5' direction of synthesis.[][2] The PAC group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during the synthesis cycle.[3][4]

The key components of the this compound structure are:

-

5'-O-Dimethoxytrityl (DMT) Group : A bulky, acid-sensitive protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. Its removal (detritylation) is a critical step in each synthesis cycle, allowing for the addition of the next nucleotide.[][2] The orange color of the released trityl cation provides a convenient method for monitoring coupling efficiency.

-

N6-Phenoxyacetyl (PAC) Group : A base-labile protecting group for the exocyclic amino group of the adenine base. The PAC group is more labile than the standard benzoyl (Bz) protection, allowing for faster and milder deprotection conditions, which is particularly advantageous for the synthesis of sensitive or modified oligonucleotides.[3][5]

-

2'-Deoxyadenosine Core : The fundamental purine (B94841) nucleoside that is incorporated into the growing DNA chain.

Below is a diagram illustrating the logical relationship of these components.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C39H37N5O7 | [6] |

| Molecular Weight | 687.74 g/mol | [6][7] |

| CAS Number | 110522-82-2 | [6] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥98% | [6] |

| Solubility | Soluble in DMSO (250 mg/mL), Acetonitrile | [8] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [7][8] |

Application in Solid-Phase Oligonucleotide Synthesis

This compound is primarily used as a phosphoramidite (B1245037) precursor in automated solid-phase oligonucleotide synthesis. The phosphoramidite method is a cyclical four-step process that enables the sequential addition of nucleotides to a growing DNA chain attached to a solid support.[2][9]

The use of the PAC protecting group on the deoxyadenosine (B7792050) base offers advantages over the more traditional benzoyl (Bz) group, primarily in the final deprotection step. The PAC group can be removed under milder basic conditions, reducing the risk of base modification and degradation of sensitive moieties within the oligonucleotide.[3] This makes PAC-protected phosphoramidites, including the phosphoramidite derivative of this compound, a preferred choice for the synthesis of oligonucleotides containing base-sensitive modifications.

The general workflow for incorporating a this compound monomer into a growing oligonucleotide chain is depicted in the following diagram.

References

- 2. twistbioscience.com [twistbioscience.com]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]

- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Role of the Phenoxyacetyl (PAC) Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenoxyacetyl (PAC) group is a labile exocyclic amine protecting group crucial in modern solid-phase oligonucleotide synthesis. Its primary role is to enable the use of milder deprotection conditions, a critical factor when synthesizing oligonucleotides containing sensitive modifications, such as fluorescent dyes or complex backbone alterations, that would be degraded by standard, harsher deprotection methods. This guide provides a comprehensive overview of the PAC protecting group, including its chemical properties, applications, and detailed experimental protocols for its use.

Introduction to Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups on the nucleobases (the exocyclic amines) and the sugar moiety must be protected. The choice of protecting groups is critical, as they must be stable throughout the synthesis cycles but readily removable at the end to yield the final, functional oligonucleotide.

Standard protecting groups, such as benzoyl (Bz) for adenosine (B11128) and cytidine (B196190), and isobutyryl (iBu) for guanosine, require stringent deprotection conditions, typically involving prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521). While effective for unmodified oligonucleotides, these conditions can destroy sensitive moieties. This has led to the development of "mild" and "ultra-mild" protecting groups, with the phenoxyacetyl (PAC) group being a prominent example.

The Phenoxyacetyl (PAC) Protecting Group: Properties and Advantages

The PAC group is an acyl-type protecting group used for the exocyclic amines of adenine (B156593) and guanine. Its key advantage lies in its lability under mild basic conditions. This allows for rapid and efficient deprotection without compromising the integrity of sensitive labels or modified nucleotides incorporated into the oligonucleotide sequence.

Key Advantages of the PAC Protecting Group:

-

Mild Deprotection: PAC groups can be removed under significantly milder conditions than standard protecting groups, preserving sensitive modifications.[1][2]

-

Reduced Depurination: The use of PAC protection on deoxyadenosine (B7792050) has been shown to compare favorably to benzoyl protection in terms of stability against depurination during the acidic detritylation step of the synthesis cycle.

-

Compatibility: PAC-protected phosphoramidites are compatible with standard automated oligonucleotide synthesizers and are typically used in conjunction with other mild protecting groups like acetyl (Ac) for cytidine to create a complete "ultra-mild" synthesis strategy.[1]

Quantitative Comparison of Deprotection Conditions

The efficiency of deprotection is a critical parameter in oligonucleotide synthesis. The following tables summarize the deprotection conditions and kinetics for PAC and standard protecting groups, highlighting the significantly reduced time and milder reagents required for PAC removal.

Table 1: Comparison of Deprotection Conditions for PAC vs. Standard Protecting Groups

| Protecting Group | Reagent | Temperature | Time | Reference |

| PAC-dA | 30% Ammonium Hydroxide | Room Temperature | 2 hours | [3] |

| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | [1][2] | |

| Triethylamine (B128534)/Lithium Hydroxide in Methanol | 75°C | 40 minutes | [4] | |

| Bz-dA (Standard) | 30% Ammonium Hydroxide | 55°C | 17 hours | [3] |

| iPr-Pac-dG | 30% Ammonium Hydroxide | Room Temperature | 2 hours | [3] |

| iBu-dG (Standard) | 30% Ammonium Hydroxide | 55°C | 16 hours | [3] |

Table 2: Half-life (t½) of Deprotection for Various Protecting Groups under Different Conditions

| Protecting Group | Deprotection Condition | Half-life (t½) |

| dA(PAC) | 2.0 M NH3 in EtOH | 18 min |

| dA(Bz) | 2.0 M NH3 in EtOH | > 24 h |

| dG(iPr-Pac) | 2.0 M NH3 in EtOH | 96 min |

| dG(iBu) | 2.0 M NH3 in EtOH | > 24 h |

| dA(PAC) | 0.05 M K2CO3 in MeOH | 3 min |

| dA(Bz) | 0.05 M K2CO3 in MeOH | > 24 h |

| dG(iPr-Pac) | 0.05 M K2CO3 in MeOH | 22 min |

| dG(iBu) | 0.05 M K2CO3 in MeOH | > 24 h |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PAC-protected phosphoramidite (B1245037) and the subsequent deprotection of an oligonucleotide synthesized using this "ultra-mild" chemistry.

Synthesis of 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

This protocol describes the preparation of the PAC-protected deoxyadenosine phosphoramidite, a key building block for oligonucleotide synthesis.

Step 1: Phenoxyacetylation of 2'-deoxyadenosine (B1664071)

-

Materials: 2'-deoxyadenosine, Trimethylsilyl (B98337) chloride (TMSCl), Pyridine (anhydrous), Phenoxyacetyl chloride, Dichloromethane (B109758) (DCM), Methanol, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Cool the suspension to 0°C in an ice bath.

-

Add trimethylsilyl chloride (TMSCl) dropwise with stirring and allow the reaction to warm to room temperature.

-

After 2 hours, cool the reaction back to 0°C and add phenoxyacetyl chloride dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding cold water, followed by concentrated ammonium hydroxide.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to yield N⁶-phenoxyacetyl-2'-deoxyadenosine.

-

Step 2: 5'-O-Tritylation

-

Materials: N⁶-phenoxyacetyl-2'-deoxyadenosine, Anhydrous pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl).

-

Procedure:

-

Co-evaporate the N⁶-phenoxyacetyl-2'-deoxyadenosine with anhydrous pyridine.

-

Dissolve the residue in anhydrous pyridine.

-

Add DMT-Cl in portions and stir at room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with methanol.

-

Extract the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel chromatography to obtain 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine.

-

Step 3: 3'-O-Phosphitylation

-

Materials: 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine, Anhydrous dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Dissolve the 5'-O-DMT-N⁶-phenoxyacetyl-2'-deoxyadenosine in anhydrous DCM under an argon atmosphere.

-

Add DIPEA and cool the solution to 0°C.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography and precipitate from cold hexanes to yield the final phosphoramidite.

-

Deprotection of PAC-Protected Oligonucleotides

The following are three common protocols for the deprotection of oligonucleotides synthesized using PAC and other ultra-mild protecting groups.

Protocol 1: Deprotection with Ammonium Hydroxide

-

Reagent: 30% Ammonium Hydroxide.

-

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add 1 mL of 30% ammonium hydroxide.

-

Incubate at room temperature for 2 hours.

-

Remove the supernatant containing the deprotected oligonucleotide.

-

Wash the support with water and combine the washings with the supernatant.

-

Dry the combined solution under vacuum.

-

Protocol 2: Deprotection with Potassium Carbonate in Methanol

-

Reagent: 0.05 M Potassium Carbonate in anhydrous Methanol.

-

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add 1 mL of 0.05 M potassium carbonate in methanol.

-

Incubate at room temperature for 4 hours.[2]

-

Neutralize the solution by adding 6 µL of glacial acetic acid per mL of the potassium carbonate solution.

-

Remove the supernatant and wash the support with water.

-

Combine the solutions and dry under vacuum.

-

Protocol 3: Rapid Deprotection with Triethylamine and Lithium Hydroxide

-

Reagents: 0.5 M aqueous Lithium Hydroxide, 3.5 M Triethylamine in Methanol.

-

Procedure:

-

Dry the solid support under a stream of argon.

-

Transfer the support to a microcentrifuge tube.

-

Add a mixture of 30 µL of 0.5 M aqueous lithium hydroxide and 300 µL of 3.5 M triethylamine in methanol.

-

Incubate at 75°C for 40 minutes.[4]

-

Chill the reaction mixture to -20°C for 5 minutes.

-

Add 75 µL of glacial acetic acid to neutralize the solution.

-

Carefully remove the supernatant containing the deprotected oligonucleotide.

-

Visualization of Key Processes

The following diagrams illustrate the key chemical transformations and workflows involving the PAC protecting group.

References

The Gatekeeper of DNA Synthesis: An In-depth Technical Guide to the 5'-O-DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each chemical step is paramount to the success of the final product. Central to the widely adopted phosphoramidite (B1245037) synthesis method is the 5'-O-Dimethoxytrityl (5'-O-DMT) protecting group. This bulky yet readily cleavable moiety serves as a temporary guardian for the 5'-hydroxyl group of the nucleoside, ensuring the orderly, directional, and efficient assembly of DNA and RNA strands. This technical guide provides a comprehensive overview of the 5'-O-DMT group, its critical role, the chemistry of its application and removal, and detailed experimental protocols relevant to solid-phase oligonucleotide synthesis.

The Core Function of the 5'-O-DMT Protecting Group

The primary role of the 5'-O-DMT group is to block the reactive 5'-hydroxyl function of the phosphoramidite monomer during the coupling step of oligonucleotide synthesis.[1][2] This protection is essential for several reasons:

-

Directional Control: DNA synthesis proceeds in the 3' to 5' direction, which is opposite to the biological process.[3] The DMT group on the 5' end of the incoming phosphoramidite monomer ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the new monomer and the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[4]

-

Prevention of Polynucleotide Side Reactions: By capping the 5'-hydroxyl, the DMT group prevents the self-polymerization of phosphoramidite monomers in solution.[2]

-

Facilitating Purification: The hydrophobic nature of the DMT group allows for a straightforward method of purifying the final full-length oligonucleotide. "Trityl-on" reverse-phase HPLC or cartridge purification effectively separates the desired product, which retains the DMT group, from shorter, "trityl-off" failure sequences.[5]

-

Real-time Synthesis Monitoring: The cleavage of the DMT group produces a brightly colored orange dimethoxytrityl cation.[6] The intensity of this color, which can be measured spectrophotometrically at around 495 nm, provides a real-time quantitative measure of the coupling efficiency at each step of the synthesis.[6][7]

The Chemistry of Protection and Deprotection

The utility of the DMT group lies in its stability under the neutral and basic conditions of the coupling and oxidation steps, and its rapid and quantitative removal under mild acidic conditions.

Dimethoxytritylation: Protecting the 5'-Hydroxyl Group

The selective protection of the primary 5'-hydroxyl group of a nucleoside is achieved by reacting it with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine (B92270). The greater reactivity of the primary 5'-hydroxyl compared to the secondary 3'-hydroxyl allows for regioselective tritylation.

dot

Caption: Reaction scheme for the protection of a nucleoside's 5'-hydroxyl group with DMT-Cl.

Detritylation (Deblocking): The Gateway to Chain Elongation

The removal of the DMT group, termed detritylation or deblocking, is the first step in each cycle of oligonucleotide synthesis. It is typically achieved by treating the solid support-bound oligonucleotide with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8] This reaction is rapid and quantitative, yielding a free 5'-hydroxyl group ready for the next coupling reaction and the aforementioned orange trityl cation.[6]

dot

Caption: The detritylation reaction, initiating a cycle of oligonucleotide synthesis.

The Solid-Phase Synthesis Cycle

The synthesis of oligonucleotides on a solid support using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The 5'-O-DMT group is central to this process.

dot

Caption: The four-step cycle of automated solid-phase DNA synthesis.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical for achieving a high overall yield of the final oligonucleotide.

Table 1: Effect of Stepwise Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.8% | 22.1% | 47.1% |

Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Table 2: Typical Reagents and Conditions in the Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Solvent | Typical Time |

| Detritylation | Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | 60-180 seconds |

| Coupling | Phosphoramidite Monomer | 0.02 - 0.1 M | Acetonitrile (B52724) | 25-600 seconds |

| Activator (e.g., ETT, DCI) | 0.25 - 0.7 M | Acetonitrile | ||

| Capping | Capping Reagent A (e.g., Acetic Anhydride (B1165640)/Pyridine/THF) | Varies by synthesizer | Tetrahydrofuran (B95107) (THF) | 20-60 seconds |

| Capping Reagent B (e.g., N-Methylimidazole) | Varies by synthesizer | Tetrahydrofuran (THF) | ||

| Oxidation | Iodine | 0.02 - 0.1 M | Water/Pyridine/THF | 30-60 seconds |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis. Exact parameters may vary depending on the automated synthesizer, scale of synthesis, and specific sequences.

Protocol 1: Detritylation (Deblocking)

-

Objective: To remove the 5'-O-DMT protecting group from the solid support-bound oligonucleotide.

-

Reagents:

-

Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual moisture.

-

The deblocking solution is passed through the column for a predetermined time (typically 60-180 seconds). The effluent, containing the orange DMT cation, can be collected for spectrophotometric analysis to determine coupling efficiency.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking solution, which could degrade the subsequent phosphoramidite monomer.

-

Protocol 2: Coupling

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the growing oligonucleotide and the incoming phosphoramidite monomer.

-

Reagents:

-

Phosphoramidite Monomer Solution: The desired 5'-O-DMT protected nucleoside phosphoramidite (e.g., dA, dC, dG, or T) dissolved in anhydrous acetonitrile to a concentration of 0.02 - 0.1 M.

-

Activator Solution: A solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile (0.25 - 0.7 M).

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

The phosphoramidite monomer solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. This reaction is typically allowed to proceed for 25-600 seconds.

-

The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

Protocol 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.

-

Reagents:

-

Capping Reagent A: A solution of acetic anhydride in tetrahydrofuran (THF), often with a base like pyridine or lutidine.

-

Capping Reagent B: A solution of N-methylimidazole (NMI) in THF.

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

Capping reagents A and B are delivered to the synthesis column, where they react to form a highly reactive acetylating agent.

-

This agent rapidly acetylates any free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps. The reaction time is typically 20-60 seconds.

-

The column is washed with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Reagents:

-

Oxidizing Solution: A solution of iodine (0.02 - 0.1 M) in a mixture of tetrahydrofuran (THF), pyridine, and water.[8]

-

Wash Solution: Anhydrous Acetonitrile.

-

-

Procedure:

-

The oxidizing solution is passed through the synthesis column.

-

The iodine, in the presence of water, oxidizes the P(III) phosphite triester to a P(V) phosphate triester. This reaction is typically complete within 30-60 seconds.

-

The column is washed with anhydrous acetonitrile to remove the oxidizing solution and prepare for the next synthesis cycle, starting again with detritylation.

-

Conclusion

The 5'-O-DMT protecting group is an indispensable component of modern oligonucleotide synthesis. Its unique combination of stability under coupling conditions and lability under mild acid allows for the highly efficient and controlled stepwise addition of nucleotides. The ability to monitor the synthesis in real-time through the release of the trityl cation provides an invaluable quality control measure. A thorough understanding of the chemistry and protocols involving the 5'-O-DMT group is fundamental for any researcher or professional involved in the synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. DNA寡核苷酸合成 [sigmaaldrich.com]

- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 5. atdbio.com [atdbio.com]

- 6. atdbio.com [atdbio.com]

- 7. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

5'-O-DMT-PAC-dA: A Technical Guide for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N⁶-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA), a critical building block in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its role and application in solid-phase synthesis, and a detailed experimental workflow for its incorporation into synthetic DNA strands.

Core Compound Data

This compound is a modified nucleoside phosphoramidite (B1245037) used in automated DNA synthesis. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, while the phenoxyacetyl (PAC) group protects the exocyclic amine of the adenine (B156593) base. This dual protection strategy is fundamental to achieving high-fidelity oligonucleotide sequences.

| Property | Value | References |

| CAS Number | 110522-82-2 | [][2][3][4] |

| Molecular Weight | 687.74 g/mol | [][4][5] |

| Molecular Formula | C₃₉H₃₇N₅O₇ | [][4][5] |

| Appearance | White to off-white solid | [3][4] |

| Purity | Typically ≥98% | [] |

| Primary Application | Solid-phase synthesis of oligonucleotides | [3][4][5][6] |

The Role of Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that requires the precise addition of nucleotide monomers to a growing chain. To prevent unwanted side reactions, reactive functional groups on the nucleoside that are not involved in the chain elongation must be protected.[][7][8]

-

5'-O-DMT Group: The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl of the deoxyribose sugar.[7][9] Its primary advantage is its stability under the basic conditions used for coupling and its easy removal with a mild acid, which regenerates the 5'-hydroxyl for the next coupling cycle.[10][11][12] The release of the dimethoxytrityl cation, which is bright orange, also allows for real-time monitoring of the synthesis efficiency.[13]

-

N⁶-PAC Group: The phenoxyacetyl (PAC) group is an acyl-type protecting group for the exocyclic amino group of the adenine base.[3] This protection is crucial to prevent the amino group from reacting during the phosphoramidite coupling step. The PAC group is more labile than traditional protecting groups like benzoyl (Bz), allowing for milder deprotection conditions after the synthesis is complete.[3] This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications.[10]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using an automated solid-phase synthesizer. The synthesis proceeds in the 3' to 5' direction.[11][12]

Materials:

-

This compound-3'-CE Phosphoramidite

-

Other protected nucleoside phosphoramidites (e.g., for dC, dG, T)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[10]

-

Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)[11]

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[10]

-

Anhydrous Acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) or a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA))[3][10]

Methodology: The Synthesis Cycle

The addition of each nucleotide monomer involves a four-step cycle, which is repeated until the desired sequence is assembled.

-

Deblocking (Detritylation): The CPG support with the attached nucleoside is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside.[10][11] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile to remove the acid and the cleaved trityl cation.

-

Coupling: The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside.[10] This reaction typically takes 30-60 seconds.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solution acetylates any unreacted hydroxyls, effectively terminating these chains.[11][12]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable pentavalent phosphotriester.[10][12] This is achieved by treating the support with the oxidizer solution.

This four-step cycle is repeated for each nucleotide in the sequence.

Post-Synthesis: Cleavage and Deprotection

-

Cleavage: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG solid support. This is typically achieved by incubation with concentrated ammonium hydroxide or AMA at an elevated temperature.[14]

-

Deprotection: The same basic solution used for cleavage also removes the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases. The PAC group on adenine is removed during this step. The final 5'-DMT group (if the synthesis was performed "DMT-on") can be removed with an acidic solution, followed by purification.

Logical Workflow and Diagrams

The process of solid-phase oligonucleotide synthesis is a highly logical and cyclical workflow.

References

- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journalirjpac.com [journalirjpac.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. atdbio.com [atdbio.com]

- 12. biotage.com [biotage.com]

- 13. data.biotage.co.jp [data.biotage.co.jp]

- 14. alfachemic.com [alfachemic.com]

Storage and handling conditions for 5'-O-DMT-PAC-dA

An In-depth Technical Guide to the Storage and Handling of 5'-O-DMT-PAC-dA

For researchers, scientists, and professionals in drug development, the integrity and stability of nucleic acid building blocks are paramount to achieving reliable and reproducible results in oligonucleotide synthesis. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound (5'-O-(4,4'-Dimethoxytrityl)-N⁶-phenoxyacetyl-2'-deoxyadenosine), a critical reagent in the synthesis of DNA oligonucleotides. Adherence to these guidelines is essential to prevent degradation and ensure the highest purity for downstream applications.

Overview of this compound

This compound is a protected deoxyadenosine (B7792050) phosphoramidite, a key monomer used in solid-phase DNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each coupling cycle. The exocyclic amine of the adenine (B156593) base is protected by a phenoxyacetyl (PAC) group, which is removed during the final deprotection step. The stability of these protecting groups under various conditions is crucial for the successful synthesis of high-quality oligonucleotides.

Storage Conditions

Proper storage is critical to maintain the chemical integrity of this compound. The primary factors to control are temperature and exposure to light.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Precautions |

| Solid (as shipped) | Room Temperature | Short-term | N/A |

| Solid (long-term) | 4°C or 0-8°C | Long-term | Protect from light[1][2] |

| Stock Solution | -20°C | Up to 1 month | Protect from light[3][4] |

| Stock Solution | -80°C | Up to 6 months | Protect from light[3][4] |

Handling and Preparation of Solutions

Careful handling is necessary to prevent contamination and degradation. It is recommended to handle the compound in a clean, dry environment.

General Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Weighing: Weigh the compound quickly in a clean, dry weighing vessel to minimize exposure to atmospheric moisture.

-

Dissolution: To prepare solutions, use anhydrous solvents. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[3][4][5].

Preparation of Working Solutions

For applications such as in vivo experiments, it is highly recommended to prepare working solutions freshly on the same day of use to ensure potency and minimize degradation[3][5].

Safety Precautions

Understanding the potential hazards is crucial for safe handling.

Table 2: Hazard and Precautionary Information for this compound

| Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation[2]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[2]. |

| H319: Causes serious eye irritation[2]. | P302+P352: IF ON SKIN: Wash with plenty of water[2]. |

| H335: May cause respiratory irritation[2]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |

Quantitative Data

The following table summarizes key quantitative specifications for this compound.

Table 3: Physicochemical and Purity Data

| Parameter | Value |

| Molecular Weight | 687.74 g/mol [1][3] |

| Purity (HPLC) | ≥98% or 99.62%[1][3][4][5][6] |

| Solubility | ≥ 2.08 mg/mL (3.02 mM)[3][4] |

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, a general workflow for handling and storage can be established based on the manufacturer's recommendations.

General Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its use in synthesis.

Caption: Recommended workflow for receiving, storing, and preparing this compound solutions.

Conclusion

The chemical stability and purity of this compound are critical for the successful synthesis of high-fidelity oligonucleotides. By adhering to the storage and handling conditions outlined in this guide, researchers can minimize degradation, ensure lot-to-lot consistency, and achieve reliable results in their research and development endeavors. Always refer to the supplier-specific safety data sheet (SDS) for the most detailed safety information.

References

An In-depth Technical Guide to Phenoxyacetyl (PAC) Protected Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, synthesis, and application of phenoxyacetyl (PAC) protected deoxyadenosine (B7792050) (dA), a cornerstone for the synthesis of sensitive and modified oligonucleotides.

Core Features of PAC-Protected Deoxyadenosine

Phenoxyacetyl (PAC) serves as a labile protecting group for the N6-exocyclic amino group of deoxyadenosine. Its primary advantage lies in its facile removal under significantly milder basic conditions compared to the standard benzoyl (Bz) protecting group. This feature is critical for the synthesis of oligonucleotides containing base-sensitive modifications, such as fluorescent dyes, certain linkers, and modified bases, which would be degraded by the harsh conditions required to remove traditional protecting groups.[1][2]

The milder deprotection conditions offered by the PAC group also contribute to higher purity of the final oligonucleotide product by minimizing base modifications that can occur during prolonged exposure to harsh deprotection reagents.[2]

Chemical Structure

The structures of N6-phenoxyacetyl-2'-deoxyadenosine and its corresponding phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis are depicted below.

Quantitative Data Summary

The selection of a protecting group strategy is a critical parameter in oligonucleotide synthesis. The following tables provide a quantitative comparison of PAC-protected deoxyadenosine with the conventional benzoyl-protected counterpart, highlighting the advantages of the PAC group in terms of deprotection kinetics and stability.

Deprotection Kinetics

The rate of deprotection is a key factor, especially for high-throughput synthesis and for oligonucleotides with sensitive modifications. The PAC group is significantly more labile than the Bz group under mild basic conditions.

| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |

| Phenoxyacetyl (PAC) | 0.05M K₂CO₃ in Methanol (B129727) | 4 hours at Room Temperature | Glen Research |

| Phenoxyacetyl (PAC) | 30% Ammonium (B1175870) Hydroxide (B78521) | 2 hours at Room Temperature | Glen Research |

| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 8-16 hours at 55°C | General Knowledge |

Stability to Acidic Depurination

During the detritylation step of oligonucleotide synthesis, the acidic conditions can lead to depurination, particularly of adenosine (B11128) residues. The nature of the N6-protecting group influences the rate of this undesirable side reaction. The electron-withdrawing nature of the phenoxyacetyl group offers a degree of stabilization against depurination compared to the benzoyl group.[3]

Quantitative data on the precise rate constants for the depurination of PAC-dA versus Bz-dA under detritylation conditions (e.g., 3% trichloroacetic acid in dichloromethane) is a subject of ongoing research. However, qualitative and comparative kinetic studies have shown that N6-acyl protected deoxyadenosines exhibit varying degrees of lability, with the structure of the acyl group playing a crucial role in the rate of the acid-catalyzed hydrolysis of the glycosidic bond.[3] It has been suggested that the exceptional lability of monocations of N6-acyl protected compounds is a result of preferred N7 protonation.[3]

Experimental Protocols

Synthesis of N6-Phenoxyacetyl-2'-deoxyadenosine

This protocol describes the synthesis of the protected nucleoside, which is the precursor to the phosphoramidite.

Materials:

-

Phenoxyacetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane (B109758)/Methanol gradient)

Procedure:

-

Dissolve 2'-deoxyadenosine in anhydrous pyridine.

-

Add phenoxyacetic anhydride to the solution. The amount of anhydride should be in molar excess (typically 1.5-2 equivalents) to ensure complete reaction.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Evaporate the pyridine under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield N6-phenoxyacetyl-2'-deoxyadenosine as a white solid.

Synthesis of 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine-3'-O-phosphoramidite

This protocol outlines the conversion of the protected nucleoside into the phosphoramidite building block for automated DNA synthesis.

Step 1: 5'-O-DMT Protection

-

Dry N6-phenoxyacetyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent and purify the residue by silica gel chromatography to obtain 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine.

Step 2: 3'-O-Phosphitylation

-

Dry the 5'-O-DMT protected nucleoside under high vacuum.

-

Dissolve the dried compound in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise under an inert atmosphere (e.g., argon).

-

Allow the reaction to warm to room temperature and stir for a few hours.

-

Monitor the reaction by TLC or ³¹P NMR.

-

Quench the reaction with anhydrous methanol.

-

Purify the crude product by precipitation from a suitable solvent system (e.g., dropping the dichloromethane solution into cold n-hexane) to yield the final phosphoramidite product.

Automated Oligonucleotide Synthesis using PAC-dA-CE Phosphoramidite

This protocol provides a general guideline for using PAC-dA phosphoramidite in a standard automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

Reagents:

-

PAC-dA-CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Standard DNA synthesis phosphoramidites (dC(Ac), dG(iPr-Pac), dT)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Preparation: Dissolve the PAC-dA phosphoramidite in anhydrous acetonitrile to the desired concentration. Install the vial on the synthesizer.

-

Synthesis Cycle: The standard synthesis cycle is followed for each nucleotide addition.

-

Deblocking: Removal of the 5'-DMT group with the deblocking solution.

-

Coupling: The PAC-dA phosphoramidite is activated by the activator and coupled to the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial for modified phosphoramidites.

-

Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Mild Deprotection: Treat the solid support with 0.05 M potassium carbonate in anhydrous methanol for 4 hours at room temperature, or with concentrated ammonium hydroxide for 2 hours at room temperature.[4]

-

Collect the supernatant containing the deprotected oligonucleotide.

-

-

Purification: The crude oligonucleotide is purified using standard methods such as HPLC or gel electrophoresis.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard solid-phase phosphoramidite synthesis cycle, which is employed for the incorporation of PAC-protected deoxyadenosine.

Deprotection Workflow Comparison

This diagram contrasts the deprotection workflows for oligonucleotides synthesized with standard benzoyl (Bz) protecting groups versus the milder conditions enabled by PAC protecting groups.

Application in SELEX for Aptamer Selection

The use of PAC-protected phosphoramidites is particularly advantageous in the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process for generating aptamers, especially when the target molecule or the desired aptamer modifications are sensitive to harsh chemicals.

References

- 1. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural DNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 3. The influence of N6-protecting groups on the acid-catalyzed depurination of 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

A Deep Dive into Phosphoramidite Chemistry: A Technical Guide to Utilizing PAC-dA for Sensitive Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide production, phosphoramidite (B1245037) chemistry stands as the cornerstone technology, enabling the precise and automated synthesis of DNA and RNA sequences. The strategic use of protecting groups is paramount to the success of this methodology, ensuring the stepwise and high-fidelity assembly of the oligonucleotide chain. This technical guide provides an in-depth exploration of phosphoramidite chemistry with a specific focus on the application of N6-phenoxyacetyl-2'-deoxyadenosine (PAC-dA), a crucial building block for the synthesis of oligonucleotides bearing sensitive modifications.

The phenoxyacetyl (PAC) protecting group offers a significant advantage over standard protecting groups like benzoyl (Bz) due to its lability under milder basic conditions. This characteristic is indispensable when synthesizing oligonucleotides conjugated to molecules, such as fluorescent dyes (e.g., TAMRA, Cy5, HEX), that would be degraded by the harsh, prolonged exposure to strong alkaline solutions typically required for deprotection.[] The use of PAC-dA, often in conjunction with other "UltraMILD" phosphoramidites like acetyl-protected deoxycytidine (Ac-dC) and 4-isopropyl-phenoxyacetyl-protected deoxyguanosine (iPr-Pac-dG), facilitates a gentler deprotection process, preserving the integrity of the final product.[2][3][4]

The Phosphoramidite Synthesis Cycle: A Four-Step Process

Solid-phase oligonucleotide synthesis using phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[][5][6][7] The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5][8]

Caption: The four-step automated cycle of solid-phase oligonucleotide synthesis.

The four key steps in each cycle are:

-

Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group for the subsequent reaction.[5]

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[5][]

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" by acetylation.[10] When using PAC-dA in conjunction with iPr-Pac-dG, it is recommended to use phenoxyacetic anhydride (B1165640) (Pac2O) in the capping solution to avoid the potential for exchange of the iPr-Pac group on the dG with an acetyl group.[2][11]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[5][10] This step completes the addition of one nucleotide, and the cycle repeats until the desired sequence is assembled.

Quantitative Data: Deprotection of PAC-dA Containing Oligonucleotides

The primary advantage of employing PAC-dA is the ability to utilize milder deprotection conditions, which is crucial for preserving sensitive labels and modifications. The following table summarizes various deprotection protocols for oligonucleotides synthesized with PAC-dA and other UltraMILD phosphoramidites.

| Deprotection Reagent | Temperature | Duration | Applicable Protecting Groups | Reference(s) |

| 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | PAC-dA, Ac-dC, iPr-Pac-dG (with Pac2O capping) | [2][3][4][12] |

| 30% Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | 2 hours | PAC-dA, Ac-dC, iPr-Pac-dG (with Pac2O capping) | [2][3][4][12] |

| Concentrated Ammonium Hydroxide | Room Temperature | 16 hours | PAC-dA, iBu-dC, iPr-Pac-dG | [2] |

| Concentrated Ammonium Hydroxide | 60°C | 20-60 minutes | PAC-dA, iBu-dC, iPr-Pac-dG | [2] |

| 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Standard bases (Ac-dC required) | [3][12] |

Note: The choice of deprotection method is contingent upon the specific labels and other modifications present in the oligonucleotide sequence. It is crucial to ensure that the chosen deprotection conditions are compatible with all components of the synthesized oligo.

Experimental Protocols

Below are detailed methodologies for the key stages of oligonucleotide synthesis utilizing PAC-dA phosphoramidite.

Preparation of Reagents

-

Phosphoramidite Solutions: Dissolve PAC-dA-CE Phosphoramidite and other required phosphoramidites (e.g., Ac-dC-CE, iPr-Pac-dG-CE, dT-CE) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Activator Solution: Prepare a 0.25 M solution of 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile.

-

Capping Solutions:

-

Cap A (UltraMILD): 5% Phenoxyacetic anhydride (Pac2O) in a mixture of Tetrahydrofuran (THF) and Pyridine.

-

Cap B: 16% 1-Methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M Iodine in a mixture of THF, Pyridine, and water.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Deprotection Solutions (select one based on oligonucleotide sensitivity):

-

UltraMILD: 0.05 M Potassium Carbonate in anhydrous methanol.

-

Mild: Concentrated ammonium hydroxide (28-30%).

-

Automated Solid-Phase Synthesis

The following protocol is a general guideline for use with an automated DNA synthesizer.

-

Column Installation: Install the synthesis column containing the initial nucleoside linked to the CPG solid support.

-

Synthesis Program: Program the DNA synthesizer with the desired oligonucleotide sequence.

-

Cycle Steps:

-

Detritylation: Treat the support with the deblocking solution to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite solution and activator solution to the column to couple the next base. A typical coupling time is 2-5 minutes.

-

Capping: Deliver the capping solutions (Cap A and Cap B) to the column to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Deliver the oxidizing solution to the column to stabilize the newly formed phosphotriester linkage. Wash thoroughly with anhydrous acetonitrile.

-

-

Repeat: Repeat the cycle for each subsequent nucleotide in the sequence.

-

Final Detritylation (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed on the synthesizer ("DMT-off").

Cleavage and Deprotection

Caption: General workflow for post-synthesis cleavage and deprotection.

Protocol for UltraMILD Deprotection (Potassium Carbonate in Methanol):

-

Transfer the solid support from the synthesis column to a sealed vial.

-

Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the vial.

-

Incubate at room temperature for 4 hours. For oligonucleotides with a high dG content, an overnight incubation is recommended.

-

Quench the reaction by adding a neutralizing agent (e.g., an appropriate buffer).

-

Separate the supernatant containing the deprotected oligonucleotide from the solid support.

-

Proceed with purification.

Protocol for Mild Deprotection (Ammonium Hydroxide):

-

Transfer the solid support to a sealed vial.

-

Add 1 mL of concentrated ammonium hydroxide.

-

Incubate at room temperature for 2 hours.

-

Separate the supernatant containing the deprotected oligonucleotide.

-

Proceed with purification.

Logical Decision-Making for Deprotection Strategy

The selection of an appropriate deprotection strategy is critical and depends on the composition of the synthesized oligonucleotide.

Caption: Decision tree for selecting the appropriate deprotection strategy.

References

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. blog.invitek.com [blog.invitek.com]

- 6. atdbio.com [atdbio.com]

- 7. bachem.com [bachem.com]

- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 10. idtdna.com [idtdna.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

A Technical Guide to the Core Principles of Solid-Phase Oligonucleotide Synthesis

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and automated chemical construction of DNA and RNA fragments with a defined sequence.[1] This technology, pioneered by Marvin Caruthers and based on phosphoramidite (B1245037) chemistry, has revolutionized molecular biology, finding critical applications in research, diagnostics, and therapeutics.[2] Its advantages over traditional solution-phase synthesis include the ability to use excess reagents to drive reactions to completion, simplified purification at each step by washing away impurities, and amenability to automation.[3][]

This guide provides an in-depth exploration of the fundamental principles of solid-phase oligonucleotide synthesis, detailing the chemistry of the synthesis cycle, experimental protocols, and the key components involved.

Core Principles of Solid-Phase Synthesis

The synthesis of oligonucleotides on a solid support proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in nature. The process relies on three key principles:

-

Solid Support: The initial nucleoside is anchored to an insoluble support, typically controlled pore glass (CPG) or polystyrene beads.[2][3] This solid phase allows for the easy separation of the growing oligonucleotide chain from reactants and byproducts by simple filtration and washing.[]

-

Protecting Groups: To ensure sequence-specific synthesis, reactive functional groups on the nucleosides that are not involved in the current reaction step are chemically blocked by protecting groups. The most important of these is the dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the nucleoside.

-

Cyclical Four-Step Process: The addition of each nucleotide is achieved through a repeating cycle of four chemical reactions: detritylation, coupling, capping, and oxidation.[][5]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a stepwise process, with each cycle adding one nucleotide to the growing chain.[6] The cycle consists of the following four steps:

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][8] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the next reaction. The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each synthesis cycle.[6]

Coupling

In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite (B83602) triester linkage.[2] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724), to prevent hydrolysis of the phosphoramidite.[9]

Capping

To prevent the formation of deletion mutations (sequences missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[10] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[10] This capping step ensures that only the full-length oligonucleotides are extended in subsequent cycles.

Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural DNA backbone.[7] This oxidation is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7] For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced with a sulfurization reaction.[7]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of the Synthesis Cycle

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.

Caption: The cyclical process of solid-phase oligonucleotide synthesis.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the final product. The following table summarizes key quantitative data for a standard synthesis cycle.

| Parameter | Typical Value | Reagents | Notes |

| Detritylation Time | 60-120 seconds | 3% TCA or DCA in DCM | The orange color of the cleaved DMT cation can be quantified to assess coupling efficiency. |

| Coupling Time | 30-600 seconds | Phosphoramidite, Activator (e.g., ETT) in Acetonitrile | Coupling times vary depending on the specific phosphoramidite being used.[7] |

| Coupling Efficiency | >99% | High coupling efficiency is critical for the synthesis of long oligonucleotides.[11] | |

| Capping Time | 30-60 seconds | Acetic Anhydride, 1-Methylimidazole | |

| Oxidation Time | 30-60 seconds | Iodine, Water, Pyridine, THF | |

| Solid Support Loading | 20-350 µmol/g | CPG or Polystyrene | Higher loading is used for large-scale synthesis of shorter oligonucleotides.[3] |

Experimental Protocol for a Standard Synthesis Cycle

The following is a generalized protocol for one cycle of solid-phase oligonucleotide synthesis on an automated synthesizer. All reagents should be anhydrous.

-

Preparation: The synthesis column containing the solid support with the initial nucleoside is placed on the synthesizer. The required phosphoramidite solutions, deblocking solution, capping solutions, oxidizing solution, and washing solvent (acetonitrile) are loaded onto the instrument.

-

Detritylation:

-

Wash the column with acetonitrile.

-

Deliver the deblocking solution (3% TCA in DCM) to the column and incubate for 60-120 seconds.

-

Wash the column thoroughly with acetonitrile to remove the acid and the cleaved DMT group.

-

-

Coupling:

-

Deliver the phosphoramidite solution and the activator solution simultaneously to the column.

-

Incubate for 30-600 seconds to allow for the coupling reaction to occur.

-

Wash the column with acetonitrile.

-

-

Capping:

-

Deliver the capping A (acetic anhydride/THF/lutidine) and capping B (1-methylimidazole/THF) solutions to the column.

-

Incubate for 30-60 seconds.

-

Wash the column with acetonitrile.

-

-

Oxidation:

-

Deliver the oxidizing solution (0.02 M iodine in THF/pyridine/water) to the column.

-

Incubate for 30-60 seconds.

-

Wash the column with acetonitrile.

-

This cycle is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, the final DMT group is typically left on (DMT-on) to aid in purification.[7] The oligonucleotide is then cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

-

Cleavage: The succinyl linker that attaches the oligonucleotide to the solid support is cleaved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[3]

-

Deprotection: The protecting groups on the heterocyclic bases are removed by heating with concentrated ammonium hydroxide or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[9]

After cleavage and deprotection, the crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[6]

Key Components in Oligonucleotide Synthesis

The success of solid-phase oligonucleotide synthesis relies on a variety of specialized chemical components.

| Component | Description | Examples |

| Solid Supports | Insoluble particles to which the oligonucleotide is attached during synthesis.[3] | Controlled Pore Glass (CPG), Polystyrene (PS) |

| Linkers | Chemical moieties that connect the first nucleoside to the solid support and are cleavable after synthesis. | Succinyl linker |

| Protecting Groups | Reversibly attached chemical groups that block reactive sites on the nucleosides. | 5'-DMT, Benzoyl (Bz) for A and C, Isobutyryl (iBu) for G |

| Phosphoramidites | The building blocks of oligonucleotide synthesis, consisting of a protected nucleoside with a reactive phosphoramidite group at the 3'-position. | dA, dC, dG, dT phosphoramidites |

| Activators | Mild acids that catalyze the coupling reaction. | Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT) |

Visualization of the Phosphoramidite Coupling Reaction

The following diagram illustrates the key chemical transformations during the coupling step of phosphoramidite chemistry.

Caption: The phosphoramidite coupling reaction mechanism.

Conclusion

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a highly refined and automated process that has become indispensable in the life sciences. A thorough understanding of the core principles—the four-step synthesis cycle, the role of protecting groups and the solid support, and the key chemical reactions—is essential for researchers and professionals in the field. The efficiency and reliability of this method continue to drive innovation in areas ranging from basic research to the development of novel nucleic acid-based therapeutics and diagnostics.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. blog.invitek.com [blog.invitek.com]

- 3. atdbio.com [atdbio.com]

- 5. bachem.com [bachem.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. blog.biolytic.com [blog.biolytic.com]

- 9. alfachemic.com [alfachemic.com]

- 10. biotage.com [biotage.com]

- 11. idtdna.com [idtdna.com]

Methodological & Application

Application Notes and Protocols for 5'-O-DMT-N6-phenoxyacetyl-2'-deoxyadenosine (5'-O-DMT-PAC-dA) in Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: